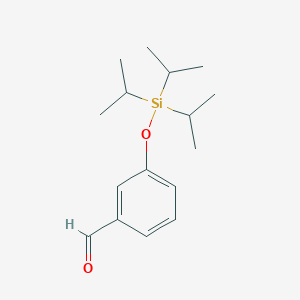
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CPDT and is a cyclic thioether that contains a cyclopentane ring and a dithiolane ring. CPDT has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CPDT is not fully understood, but it is believed to act as a redox mediator in enzymatic reactions. CPDT can undergo reversible oxidation and reduction reactions, which can facilitate electron transfer in enzymatic reactions.
Efectos Bioquímicos Y Fisiológicos
CPDT has been shown to have antioxidant properties and can scavenge free radicals in vitro. In addition, CPDT has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. CPDT has also been studied for its potential as a neuroprotective agent and has been shown to protect neurons from oxidative stress in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDT has several advantages for lab experiments, including its stability under various conditions and its ability to undergo reversible redox reactions. However, CPDT can be difficult to synthesize in high yields and purity, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on CPDT, including its potential as a redox mediator in enzymatic reactions, its antioxidant and neuroprotective properties, and its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of CPDT and to optimize its synthesis and purification methods. In addition, CPDT can be used as a building block for the synthesis of novel materials with unique properties, and further research in this area can lead to the development of new materials for various applications.
Métodos De Síntesis
CPDT can be synthesized using different methods, including the reaction of cyclopentanone with 1,3-dithiol-2-one in the presence of a base catalyst. Another method involves the reaction of cyclopentanone with sodium sulfide and carbon disulfide in the presence of a base catalyst. The yield and purity of CPDT can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
CPDT has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, CPDT has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic chemistry, CPDT has been used as a chiral auxiliary in asymmetric synthesis reactions. In biochemistry, CPDT has been studied for its potential as a redox mediator in enzymatic reactions.
Propiedades
Número CAS |
116886-15-8 |
|---|---|
Nombre del producto |
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol |
Fórmula molecular |
C8H14OS2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
1-(1,3-dithiolan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14OS2/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2 |
Clave InChI |
SPIRUMWGJCMOFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2SCCS2)O |
SMILES canónico |
C1CCC(C1)(C2SCCS2)O |
Sinónimos |
Cyclopentanol, 1-(1,3-dithiolan-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



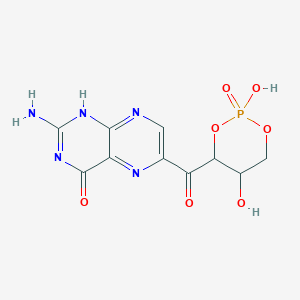
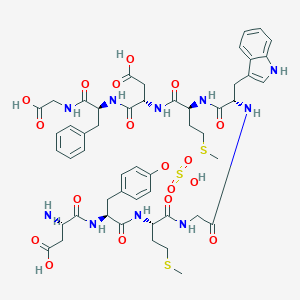
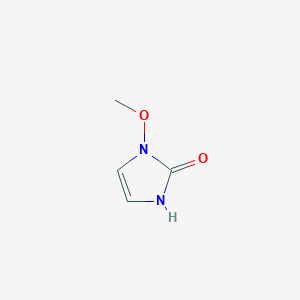
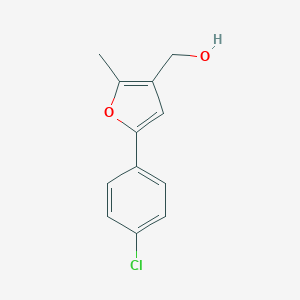
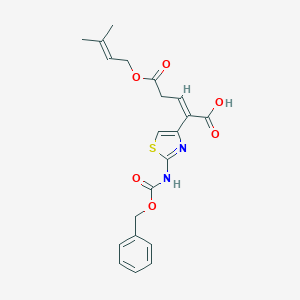
![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)
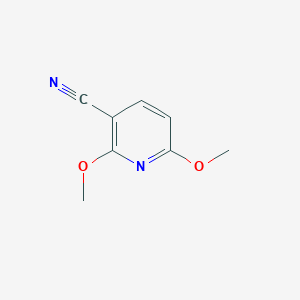
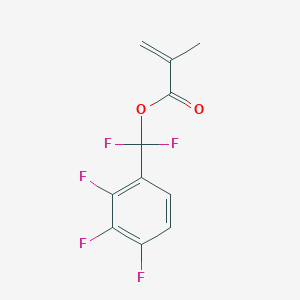
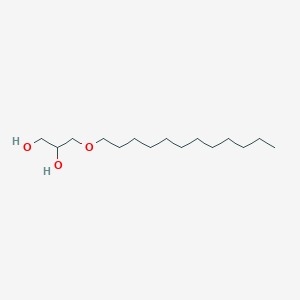
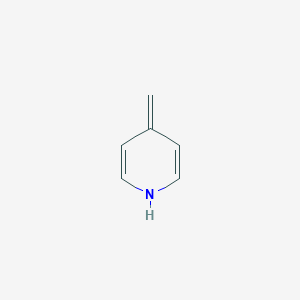
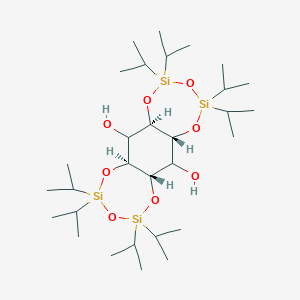
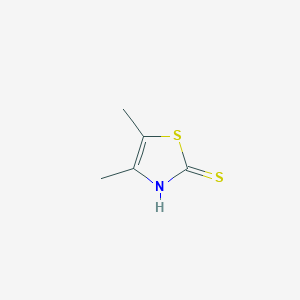
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
